molecular formula C15H10ClNO2S2 B11670454 (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11670454
M. Wt: 335.8 g/mol
InChI Key: GZTCJTAAKXXHKC-MDWZMJQESA-N
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Description

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H10ClNO2S2

Molecular Weight

335.8 g/mol

IUPAC Name

(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10ClNO2S2/c1-17-14(18)13(21-15(17)20)8-11-5-6-12(19-11)9-3-2-4-10(16)7-9/h2-8H,1H3/b13-8+

InChI Key

GZTCJTAAKXXHKC-MDWZMJQESA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S

Origin of Product

United States

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